AqB011 hydrochloride is a selective inhibitor of the ionic conductance of human aquaporin-1, a transmembrane protein that facilitates the transport of water and certain ions across cell membranes. This compound is part of a series of custom-designed derivatives of bumetanide, specifically tailored to explore the functional roles of aquaporins in physiological and pathological processes, including cancer metastasis and cardiac remodeling. The development of AqB011 aims to provide researchers with tools to dissect the roles of aquaporins without affecting osmotic water permeability, thereby enhancing our understanding of their biological significance.
AqB011 was synthesized by Dr. G. Flynn at SpaceFill Enterprises LLC. It belongs to a class of compounds known as arylsulfonamides, which are designed to selectively block specific ion channels within aquaporin proteins. The synthesis process is documented in U.S. patent 8,835,491-B2, which outlines the methods for creating various derivatives of bumetanide, including AqB011 . This compound is classified as a pharmacological agent targeting aquaporin-1, with potential implications in both therapeutic and research settings.
The synthesis of AqB011 involves several chemical reactions starting from bumetanide. The general procedure includes:
The final product, AqB011, has a molecular weight of 434.9 g/mol and a calculated logP value of 1.80, indicating its hydrophobic character which is conducive for membrane permeability . Characterization techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
AqB011's molecular structure features an arylsulfonamide backbone that is crucial for its interaction with aquaporin-1 channels. The specific arrangement of functional groups allows for selective binding to the central ionic channel formed by the tetrameric assembly of aquaporin-1 .
The chemical formula for AqB011 is C₁₈H₂₄ClN₃O₄S, with structural data revealing key interactions within the binding site on aquaporin-1. Molecular docking studies suggest that the loop D domain serves as a candidate binding site for AqB011, although further experimental validation is necessary .
AqB011 primarily functions by selectively blocking ionic conductance through aquaporin-1 without interfering with its water transport capabilities. This selectivity allows researchers to study the physiological roles of ion conductance in cellular processes without confounding effects from altered water permeability.
In vitro studies have demonstrated that AqB011 does not significantly affect osmotic water fluxes in human oocytes expressing aquaporin-1 at concentrations up to 200 µM, highlighting its specificity for ion channel inhibition . This characteristic makes it an invaluable tool for investigating aquaporin-mediated ion transport mechanisms in various biological contexts.
AqB011 acts by binding to specific sites within the aquaporin-1 channel, inhibiting its ability to conduct cations while allowing water transport to remain unaffected. This dual functionality supports research into how ion conductance through aquaporins contributes to various cellular functions and pathologies.
The mechanism involves competitive inhibition at the central channel formed by aquaporin-1's tetrameric structure, thus preventing ions from passing through while maintaining water flow . Studies indicate that this selective inhibition can modulate cellular responses in conditions such as cardiac hypertrophy and cancer metastasis.
AqB011 hydrochloride appears as a white crystalline solid at room temperature. Its solubility profile indicates good solubility in dimethyl sulfoxide but limited solubility in aqueous environments due to its hydrophobic characteristics.
Key chemical properties include:
These properties influence its pharmacokinetics and bioavailability when used in experimental settings.
AqB011 has significant scientific applications, particularly in:
CAS No.:
CAS No.:
CAS No.: 54123-15-8
CAS No.: